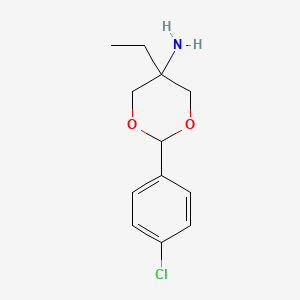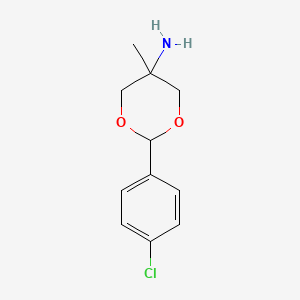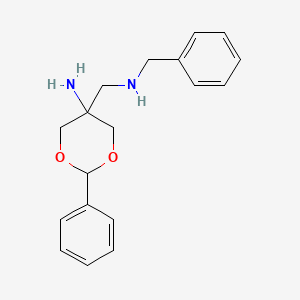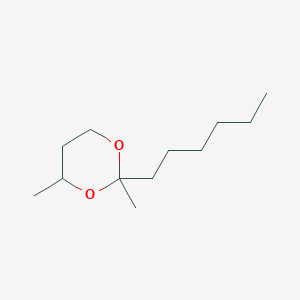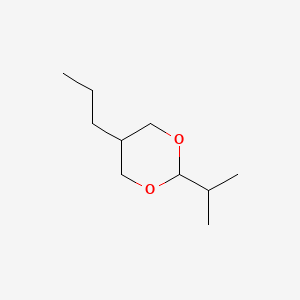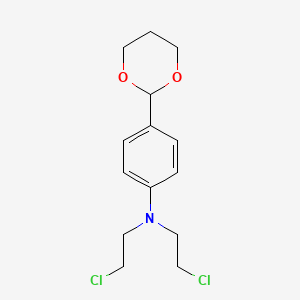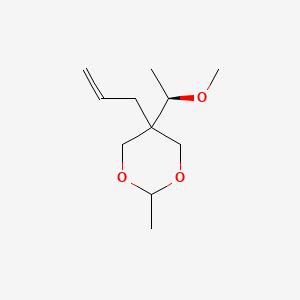
Hidrocloruro de maprotilina
Descripción general
Descripción
Molecular Structure Analysis
Maprotiline hydrochloride has a molecular weight of 313.864 and a chemical formula of C20H24ClN . Its IUPAC name is methyl (3-{tetracyclo [6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaen-1-yl}propyl)amine hydrochloride .Chemical Reactions Analysis
Maprotiline is metabolized by N-demethylation, deamination, aliphatic and aromatic hydroxylations, and by formation of aromatic methoxy derivatives . It is slowly metabolized primarily to desmethylmaprotiline, a pharmacologically active metabolite .Physical And Chemical Properties Analysis
Maprotiline hydrochloride is a fine, white to off-white, practically odorless crystalline powder . It is freely soluble in methanol and in chloroform, slightly soluble in water, and practically insoluble in isooctane .Aplicaciones Científicas De Investigación
Antidepresivo
El hidrocloruro de maprotilina actúa como un antidepresivo . Se utiliza en el tratamiento de la depresión y los trastornos de ansiedad. El fármaco funciona equilibrando ciertas sustancias naturales (neurotransmisores) en el cerebro.
Determinación potenciométrica
El this compound se puede determinar potenciométricamente utilizando un nuevo electrodo de pasta de carbono modificado . Este método se basa en un complejo de asociación iónica de maprotilina-tetrafenilborato, 2-nitrofeniloctilo como aglutinante y tetrafenilborato de sodio como aditivo lipofílico iónico . La composición optimizada mejoró las propiedades potenciométricas hasta valores de respuesta teóricos de Nernst .
Análisis farmacéutico
El método de determinación potenciométrica se ha utilizado para la determinación precisa de maprotilina en soluciones puras . Este método proporciona una excelente reversibilidad y reproducibilidad, exhibe un tiempo de respuesta rápido y es aplicable en un amplio rango de pH .
Análisis de matrices biológicas
El mismo método de determinación potenciométrica también se puede utilizar para el análisis de maprotilina en matrices biológicas como muestras de orina . Esto lo convierte en una herramienta valiosa en entornos clínicos para monitorear los niveles de medicamentos en los cuerpos de los pacientes.
Análisis de muestras reales
El método de determinación potenciométrica se ha aplicado con éxito a una muestra real: el fármaco Ludiomil . Esto demuestra su potencial para su uso en control de calidad y análisis de rutina en las industrias farmacéuticas.
Agente neuroprotector
Se ha demostrado que el this compound bloquea la apoptosis de las neuronas espinosas . Esto sugiere que puede tener propiedades neuroprotectoras y podría utilizarse potencialmente en el tratamiento de enfermedades neurodegenerativas.
Inhibición de SLC6A2
Se ha descubierto que el this compound inhibe SLC6A2 , un transportador de norepinefrina. Esto podría tener implicaciones para su uso en el tratamiento de afecciones relacionadas con la función de la norepinefrina, como el trastorno por déficit de atención e hiperactividad (TDAH) y ciertos trastornos del estado de ánimo.
Mecanismo De Acción
Target of Action
Maprotiline hydrochloride primarily targets neuronal norepinephrine reuptake . It inhibits the reuptake of norepinephrine at nerve endings, thereby increasing their concentration at the synaptic clefts of the brain . This action is thought to be responsible for the drug’s antidepressant and anxiolytic effects .
Mode of Action
Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors . This action is postulated to result in an increase in central noradrenergic and serotonergic activity .
Biochemical Pathways
Maprotiline has been found to suppress cholesterol biosynthesis in hepatocellular carcinoma (HCC) cells through the ERK pathway . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis .
Pharmacokinetics
Maprotiline is metabolized by N-demethylation, deamination, aliphatic and aromatic hydroxylations, and by formation of aromatic methoxy derivatives . It is slowly metabolized primarily to desmethylmaprotiline, a pharmacologically active metabolite . The bioavailability of maprotiline is 66–70% . It has a protein binding of 88% and an elimination half-life of 27–58 hours . Maprotiline is excreted in urine (57%) and bile (30%) as glucuronides, with 3–4% as unchanged drug .
Result of Action
The inhibition of norepinephrine reuptake by maprotiline increases the concentration of norepinephrine at the synaptic clefts of the brain . This leads to an increase in central noradrenergic and serotonergic activity, which is thought to be responsible for the drug’s antidepressant and anxiolytic effects .
Action Environment
The action of maprotiline can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s hepatic function . Furthermore, the drug’s action can be influenced by the presence of other drugs that affect the same biochemical pathways or have similar mechanisms of action .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Maprotiline hydrochloride exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain . It binds to the norepinephrine transporter (NET) and is selective for NET over the serotonin (5-HT) and dopamine transporters . Maprotiline hydrochloride also binds to the 5-HT receptor subtype 5-HT 2A, as well as histamine H1, muscarinic acetylcholine, α1-adrenergic, and dopamine D2 receptors .
Cellular Effects
Maprotiline hydrochloride significantly restrains cell proliferation, colony formation, and metastasis in vitro . It also exerts antitumor effects in vivo . In addition to the antitumor effect alone, maprotiline hydrochloride could also enhance the sensitivity of hepatocellular carcinoma cells to sorafenib .
Molecular Mechanism
Maprotiline hydrochloride increases the synaptic concentration of norepinephrine in the central nervous system by inhibiting its reuptake by the presynaptic neuronal membrane . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis and eventually impedes hepatocellular carcinoma cell growth .
Temporal Effects in Laboratory Settings
In single doses, the effect of maprotiline hydrochloride on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency, and an increase in the alpha-wave amplitude . As with other tricyclic antidepressants, maprotiline hydrochloride lowers the convulsive threshold .
Dosage Effects in Animal Models
In animal models, maprotiline hydrochloride has sedative and tranquillising properties . After 21 days of intraperitoneal injections of maprotiline hydrochloride (10 mg/kg once daily), it showed significant prevention and treatment effects on monocrotaline-induced pulmonary arterial hypertension .
Metabolic Pathways
Maprotiline hydrochloride is metabolized by N-demethylation, deamination, aliphatic and aromatic hydroxylations, and by formation of aromatic methoxy derivatives . It is slowly metabolized primarily to desmethylmaprotiline, a pharmacologically active metabolite .
Transport and Distribution
Maprotiline hydrochloride is slowly and completely absorbed . It is readily distributed into breast milk to similar concentrations as those in maternal blood . It may be detected in the lungs, liver, brain, and kidneys; lower concentrations may be found in the adrenal glands, heart, and muscle .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the presynaptic neuronal membrane where it inhibits the reuptake of norepinephrine .
Propiedades
IUPAC Name |
N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10262-69-8 (Parent) | |
| Record name | Maprotiline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044507 | |
| Record name | Maprotiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4), 45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SID14743087 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
10347-81-6 | |
| Record name | Maprotiline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10347-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maprotiline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maprotiline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maprotiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maprotiline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAPROTILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8J54PVFI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Maprotiline hydrochloride primarily acts as a norepinephrine reuptake inhibitor. [] This means it blocks the reuptake of norepinephrine, a neurotransmitter, from the synapse back into the neuron, leading to increased norepinephrine levels in the synaptic cleft.
ANone: The molecular formula of maprotiline hydrochloride is C20H23N·HCl, and its molecular weight is 313.86 g/mol.
A: Several analytical methods have been employed for the characterization and quantification of maprotiline hydrochloride, including ultraviolet spectrophotometry [] and gas-liquid chromatography. [] These techniques provide spectroscopic data that can be used for identification and purity assessment.
A: Studies have shown that maprotiline hydrochloride demonstrates minimal sorption to polyvinyl chloride (PVC) bags and Stedim 6 infusion bags, indicating good compatibility with these materials. [, ] This is in contrast to some other drugs like diazepam, which exhibit significant sorption to PVC. []
A: Research suggests that maprotiline hydrochloride exhibits good compatibility with both dextrose and sodium chloride isotonic solutions commonly used for infusions. [, ] This suggests that these solutions can be used as vehicles for maprotiline hydrochloride without concerns about significant drug loss due to sorption.
A: High-performance liquid chromatography (HPLC) methods have been established for determining the dissolution profile of maprotiline hydrochloride tablets. [] These methods are essential for understanding the drug release characteristics from the formulation and can guide the development of formulations with desired dissolution properties.
A: Research indicates that maprotiline hydrochloride exhibits varying degrees of solubility in different media. [] This property can significantly influence the bioavailability and efficacy of the drug. Formulation strategies can be employed to enhance the solubility of maprotiline hydrochloride in relevant media.
A: Several analytical methods have been developed for the quantitative determination of maprotiline hydrochloride in pharmaceutical formulations. These include HPLC, [, ] gas-liquid chromatography, [] capillary zone electrophoresis, [] and spectrophotometric methods. [] The choice of method depends on factors such as sensitivity, specificity, and available instrumentation.
A: Reverse-phase HPLC (RP-HPLC) methods have been established and validated for the analysis of related substances in maprotiline hydrochloride tablets. [] This method, coupled with techniques like LC-MS, allows for the identification and quantification of impurities, ensuring the quality and safety of the pharmaceutical product.
A: The average biological half-life of unchanged maprotiline hydrochloride in the blood is approximately 43 hours. [] This relatively long half-life allows for once-daily dosing in many patients.
A: While maprotiline hydrochloride primarily acts on norepinephrine reuptake, there is evidence suggesting that at higher doses, it may also inhibit serotonin reuptake. [] This dual-action profile at higher doses could contribute to both its therapeutic effects and potential side effects.
A: Studies have reported a risk of seizures associated with maprotiline hydrochloride, particularly at higher dosages. [, ] Some studies suggest that a long-acting metabolite of maprotiline might contribute to this risk. [] Dosage adjustments and careful monitoring are crucial to manage this risk.
A: One study used newborn male rats to investigate the effects of maprotiline hydrochloride on testicular development. [] The researchers administered different dosages of the drug to pregnant rats and analyzed the testicular tissue and hormone levels in their male offspring.
A: Yes, several multicenter clinical trials have been conducted to evaluate the efficacy and safety of maprotiline hydrochloride in treating depression. [, ] These trials involved patients with various depressive disorders and assessed the drug's impact on mood, anxiety, sleep, and other symptoms.
A: Yes, a study used maprotiline hydrochloride as a model compound to validate a flow cytometric biomarker strategy for detecting drug-induced phospholipidosis in peripheral blood leukocytes. [] The results suggest that this technique could be useful for monitoring phospholipidosis in clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





